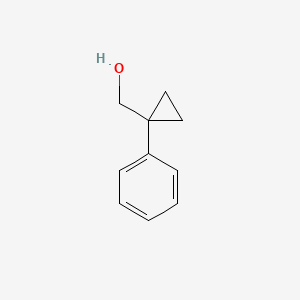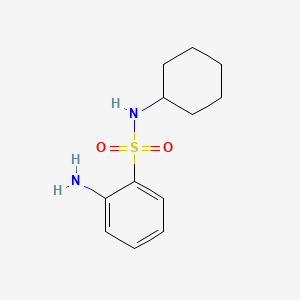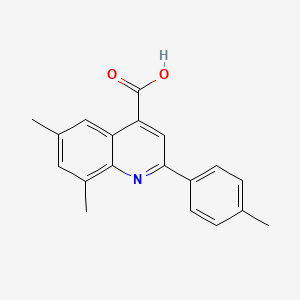
(1-Phenylcyclopropyl)methanol
Vue d'ensemble
Description
“(1-Phenylcyclopropyl)methanol” is a unique and potent psychoactive compound. It has the molecular formula C10H12O and a molecular weight of 148.2017 .
Molecular Structure Analysis
The IUPAC name for this compound is “(1-phenylcyclopropyl)methanol” and its InChI code is "1S/C10H12O/c11-8-10 (6-7-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2" . The compound has a complex structure with a phenyl group attached to a cyclopropyl group, which is further attached to a methanol group .Physical And Chemical Properties Analysis
“(1-Phenylcyclopropyl)methanol” is a liquid at room temperature . It has a molecular weight of 148.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 2 . The topological polar surface area is 20.2 Ų .Applications De Recherche Scientifique
Cyclopropylmethyl Cations Studies
1-Phenylcyclopropyl)methanol has been researched in the context of cyclopropylmethyl cations. Honda et al. (2009) explored the reaction behavior of 1-phenylselenocyclopropylmethyl cations with TsOH, leading to various products depending on the substituents on the cyclopropane ring or α-carbon. This work contributes to understanding the chemical reactivity and potential applications of cyclopropylmethyl derivatives in synthetic chemistry (Honda et al., 2009).
Methanol in Biological Membranes
In a study by Nguyen et al. (2019), the impact of methanol on lipid dynamics was examined. Their research showed that methanol significantly influences lipid dynamics in biological membranes, highlighting its potential role in studies involving membrane proteins and biophysical processes (Nguyen et al., 2019).
Radical Clock Substrate Probes
Liu et al. (1993) utilized (1-Phenylcyclopropyl)methanol as a probe to investigate the hydroxylation of hydrocarbons by methane monooxygenase. This study provides insights into the mechanistic aspects of hydrocarbon hydroxylation, important for understanding and potentially enhancing the efficiency of biochemical conversions (Liu et al., 1993).
Biotechnological Applications in Methanol Utilization
Chen et al. (2018) engineered an Escherichia coli strain for methanol-dependent growth and production, utilizing methanol as a sole carbon source. This work represents a significant advancement in using methanol for the biotechnological production of chemicals (Chen et al., 2018).
Methanol in Industrial Biotechnology
Schrader et al. (2009) reviewed the potential of methylotrophic bacteria for bioprocesses based on methanol. This work highlights methanol's role as an alternative carbon source in industrial biotechnology, illustrating its applications in the development of economically competitive bioprocesses (Schrader et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(1-phenylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APALRPYIDIBHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308555 | |
| Record name | 1-Phenylcyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylcyclopropyl)methanol | |
CAS RN |
31729-66-5 | |
| Record name | 1-Phenylcyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31729-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylcyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclopropanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the enantiomers of cis-(2-[[1-adamantyl(methyl)amino]methyl]-1-phenylcyclopropyl)methanol (compound 6 in the study) interact with sigma1 and sigma2 binding sites, and what implications does this have for potential applications?
A1: The research demonstrates that both enantiomers of compound 6 exhibit high affinity for both sigma1 and sigma2 binding sites []. This high affinity suggests a potential for these compounds to be developed into tools for studying these binding sites. The study highlights the (-)-enantiomer of compound 6 as having a particularly high affinity for both sigma1 and sigma2, making it a particularly interesting candidate for further investigation. Additionally, the study proposes that these compounds could be radiolabeled for use in positron emission tomography (PET) imaging, potentially aiding in tumor visualization [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenylcarbamoyl}-acrylic acid](/img/structure/B1362776.png)
![1-ethyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362777.png)




![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)





![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)
